Furo[2,3-c]pyridine-3-carbonitrile
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Overview
Description
Furo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fused furan and pyridine ring system with a nitrile group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a tandem reaction catalyzed by rhodium (Rh) has been used to construct furo[2,3-c]pyridine derivatives . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction steps involved .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Furo[2,3-c]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It has been investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the development of materials with specific properties, such as photosensitizers for imaging and photodynamic therapy
Mechanism of Action
The mechanism of action of furo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and disrupting their function. This inhibition can lead to the modulation of cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to furo[2,3-c]pyridine-3-carbonitrile include other furo[2,3-b]pyridine derivatives and pyrido[3,2-d]pyrimidine derivatives. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness
This compound is unique due to its specific ring fusion and the presence of a nitrile group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
furo[2,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOVWRFJNPKOQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CO2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549939 |
Source
|
Record name | Furo[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-18-6 |
Source
|
Record name | Furo[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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